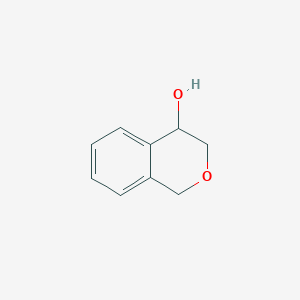

Isochroman-4-ol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3,4-dihydro-1H-isochromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFIRBDJVKBOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726392 | |

| Record name | 3,4-Dihydro-1H-2-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20924-57-6 | |

| Record name | 3,4-Dihydro-1H-2-benzopyran-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20924-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-1H-2-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Isochroman 4 Ol Within Contemporary Chemical Research

Significance of the Isochroman (B46142) Core in Chemical and Biological Contexts

The isochroman framework is a privileged heterocyclic system found in a variety of natural products, including those isolated from fungi and olive oil. researchgate.net This structural motif is a key component in many compounds exhibiting a wide spectrum of biological activities. researchgate.netnih.gov Medicinal chemists have successfully synthesized numerous isochroman derivatives that demonstrate potential as therapeutic agents targeting a range of conditions. nih.gov

The versatility of the isochroman core makes it a valuable precursor in the synthesis of other complex molecules, such as benzophenones and benzodiazepine-4-ones. researchgate.net Its structure allows for various chemical modifications, enabling the creation of diverse and complex molecules. The development of synthetic methods, like the oxa-Pictet-Spengler reaction, has made the isochroman motif more accessible for research and development. researchgate.netnih.gov This reaction, particularly when using epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP), has expanded the scope for creating functionalized isochromans. nih.govrsc.org

Derivatives of the isochroman core have been investigated for a multitude of pharmacological applications. Research has highlighted their potential as anti-inflammatory, antimicrobial, antioxidant, antihypertensive, and antitumor agents. researchgate.netnih.govontosight.ai For instance, certain isochroman derivatives have shown cytotoxicity against cancer cell lines, while others possess anti-HIV, antiplatelet, and neuroprotective properties. thieme-connect.comresearchgate.netontosight.ai The broad range of biological activities associated with the isochroman scaffold continues to drive its exploration in medicinal chemistry. researchgate.net

Table 1: Biological Activities of Isochroman Derivatives

| Biological Activity | Reference |

|---|---|

| Anti-inflammatory | researchgate.netnih.govontosight.ai |

| Antimicrobial (Antibacterial, Antifungal) | researchgate.netnih.gov |

| Antioxidant | researchgate.netnih.govontosight.aiisroset.org |

| Antihypertensive | thieme-connect.comnih.govnih.gov |

| Antitumor / Cytotoxic | thieme-connect.comresearchgate.netnih.govontosight.ai |

| Anti-HIV | thieme-connect.com |

| Antiplatelet | researchgate.net |

| Neuroprotective | ontosight.ai |

| Phytotoxic (Herbicidal) | google.com |

Historical Perspectives on Isochroman-4-ol Research Development

The exploration of isochroman chemistry has evolved significantly over the decades. While the broader isochroman scaffold received increasing attention from the 1970s, specific research into this compound derivatives has seen notable advancements in synthetic methodology over the years.

Early synthetic work laid the groundwork for accessing this particular structure. A key development in the synthesis of isochroman-4-ols involved the oxidative mercury-mediated ring closure of 2-(prop-1-enyl)phenylmethanol derivatives. researchgate.net This method provided a direct route to the this compound core.

Later research focused on creating enantiomerically pure versions of these compounds, which are crucial for studying their biological activities. A notable achievement was the development of a novel method for the synthesis of enantiomerically pure 5,8-dimethoxy-isochroman-4-ol. wits.ac.za This process began with 5,8-dimethoxy-1H-isochromene, which was converted to the racemic this compound through a hydroboration-oxidation reaction. The separation of the enantiomers was then accomplished by acetylating the alcohol and using a lipase (B570770) enzyme to selectively deacetylate one enantiomer.

More recently, synthetic chemists have developed divergent strategies to produce isochroman-4-ols from common starting materials. One such modern approach involves the epoxidation of (E)-(2-stilbenyl/styrenyl)methanols, followed by a cyclization reaction. thieme-connect.com This strategy allows for the controlled synthesis of distinct scaffolds, including isochroman-4-ols, by manipulating the reaction conditions and the substrate. thieme-connect.comresearchgate.net These advancements highlight a continuous effort to refine and expand the synthetic toolbox for creating complex and potentially therapeutic this compound derivatives.

Advanced Synthetic Methodologies for Isochroman 4 Ol and Analogues

General Strategies for Isochroman-4-ol Ring System Construction

The synthesis of the this compound nucleus is primarily achieved through intramolecular cyclization reactions. These strategies involve the formation of the heterocyclic pyran ring onto a benzene (B151609) core, with the hydroxyl group strategically placed at the C-4 position. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the final product.

Cyclization Reactions in this compound Synthesis

A variety of cyclization reactions have been effectively employed to construct the this compound scaffold. These methods often utilize readily available starting materials and proceed with high levels of regio- and stereoselectivity.

A key method for the synthesis of isochroman-4-ols involves the oxidative mercury-mediated ring closure of 2-(prop-1-enyl)phenylmethanol derivatives. researchgate.netsmolecule.com This electrophilic cyclization is initiated by the reaction of a mercury(II) salt, such as mercuric acetate (B1210297) or mercuric trifluoroacetate, with the alkene. The subsequent intramolecular attack by the benzylic hydroxyl group leads to the formation of an organomercury intermediate. Oxidative demercuration, often achieved by treatment with sodium borohydride (B1222165) and oxygen, then furnishes the desired this compound. beilstein-journals.org

This methodology has proven effective for the synthesis of various substituted isochroman-4-ols. For instance, chiral isochromanes have been produced from chiral ortho 1-hydroxyethyl propenyl benzenes under both anaerobic and oxidative mercury(II) mediated conditions. researchgate.net The stereochemistry at the C-4 position can be controlled by the stereochemistry of the starting alcohol.

Table 1: Examples of Mercury-Mediated this compound Synthesis

| Starting Material | Reagents | Product | Yield | Reference |

| (R)-3-benzyloxy-4-methoxy-1-(1′-hydroxyethyl)-2-prop-1′-enylbenzene | 1. Hg(OAc)₂ 2. NaBH₄, O₂ | Chiral isochroman (B46142) | Not Reported | researchgate.net |

| 2-(prop-1-enyl)phenylmethanol derivatives | Hg(II) salt, then NaBH₄, O₂ | Isochroman-4-ols | Not Reported | researchgate.net |

| δ-hydroxy alkene | Mercuric trifluoroacetate | 2,6-cis-disubstituted tetrahydropyran (B127337) ring | Not Reported | researchgate.net |

Data sourced from referenced articles.

Ruthenium-catalyzed olefin metathesis, specifically ring-closing metathesis (RCM), offers a powerful and versatile approach to the synthesis of the isochroman ring system. researchgate.netresearchgate.net This strategy typically involves a two-step, one-pot procedure starting from a suitably substituted benzene derivative bearing both an allyl and an O-allyl group. core.ac.uk

First, a ruthenium catalyst, such as [RuClH(CO)(PPh₃)₃], is used to isomerize the C-allyl group to a propenyl group. researchgate.net This is followed by the addition of a Grubbs-type RCM catalyst, which facilitates the ring closure between the newly formed propenyl group and the O-allyl ether, eliminating ethene and forming the isochromene ring. core.ac.ukorganic-chemistry.org Subsequent hydroboration-oxidation of the resulting isochromene yields the target this compound. core.ac.uk This method allows for the synthesis of a variety of substituted isochromans from a common precursor. researchgate.net

Table 2: Ruthenium-Mediated Synthesis of an this compound Precursor

| Starting Material | Catalysts | Intermediate | Overall Yield | Reference |

| (2-allyl-3,6-dimethoxyphenyl)methanol (allylated) | 1. Isomerization catalyst 2. Grubbs II catalyst | 5,8-dimethoxy-1H-isochromene | 47% | core.ac.uk |

Data sourced from referenced articles.

A divergent and stereoselective strategy for synthesizing isochroman-4-ols involves the epoxidation of (E)-(2-stilbenyl/styrenyl)methanols, followed by an intramolecular cyclization. thieme-connect.comresearchgate.net The starting stilbene (B7821643) or styrene (B11656) methanols can be prepared through standard cross-coupling reactions. thieme-connect.com

The epoxidation of the double bond creates an electrophilic epoxide which is then susceptible to intramolecular attack by the benzylic hydroxyl group. thieme-connect.com This acid-catalyzed cyclization proceeds with high stereoselectivity, with the stereochemistry of the final product being controlled by the geometry of the starting alkene and the nature of the substituents. thieme-connect.com This method provides access to a range of isochroman-4-ols with diverse substitution patterns on both the aromatic ring and the pyran ring. thieme-connect.com A similar strategy has been employed in the synthesis of griseusin natural products, where a stereoselective epoxidation and regioselective cyclization of a 1-methylene isochroman intermediate is a key step. nih.gov

Table 3: this compound Synthesis via Epoxidation/Cyclization

| Starting Material Type | Key Steps | Product Scaffold | Stereoselectivity | Reference |

| (E)-(2-Stilbenyl/styrenyl)methanols | 1. Epoxidation 2. Acid-catalyzed cyclization | This compound | High | thieme-connect.comresearchgate.net |

| 1-Methylene isochroman | 1. Stereoselective epoxidation 2. Regioselective cyclization | Tetrahydro-spiropyran | High | nih.gov |

Data sourced from referenced articles.

The oxa-Diels–Alder reaction provides a powerful tool for the construction of the isochroman skeleton. rsc.orgresearchgate.net This [4+2] cycloaddition can occur between an o-quinodimethane, generated in situ, and an activated carbonyl compound. researchgate.net For example, sultines can serve as precursors to o-quinodimethanes, which then react with aldehydes or ketones in the presence of a copper(II) triflate catalyst to afford a variety of functionalized isochromans. researchgate.net

Another approach involves an enantioselective oxa-Diels-Alder reaction between dendralenes and phenylglyoxal, catalyzed by a palladium(II) complex, to construct dihydropyran motifs which can be precursors to isochroman-like structures. anu.edu.au These methods are often characterized by their high efficiency and ability to generate complex polycyclic systems in a single step. rsc.organu.edu.au

The Parham-type cyclization offers an alternative route to the isochroman core, particularly for the synthesis of isochroman-4-ones, which can then be reduced to isochroman-4-ols. smolecule.com This reaction involves the intramolecular cyclization of an aryllithium species onto an internal electrophile. nih.gov

In the context of isochroman synthesis, Weinreb amides have been shown to be effective internal electrophiles. nih.govdntb.gov.ua The process starts with a halogen-metal exchange on an appropriately substituted aromatic precursor to generate an aryllithium. This intermediate then undergoes intramolecular cyclization by attacking the Weinreb amide, leading to the formation of the isochroman-4-one (B1313559). The stability of the resulting tetrahedral intermediate is a key feature of using Weinreb amides. orientjchem.org This methodology has been successfully applied to the synthesis of fused indolizinone systems and can be adapted for the synthesis of the isochroman nucleus. nih.gov

Intramolecular Carbonyl-Ene Reaction Pathways

The intramolecular carbonyl-ene (ICE) reaction provides an atom-economical pathway for the formation of homoallylic alcohols, making it a valuable tool for synthesizing this compound scaffolds. nih.govwikipedia.org This pericyclic reaction involves an alkene with an allylic hydrogen (the ene) and a carbonyl group (the enophile) within the same molecule, leading to the formation of a new carbon-carbon bond and a hydroxyl group. wikipedia.org

In the context of isochroman synthesis, the reaction has been effectively applied to create complex tetracyclic systems, such as the idarubicinone (B1213288) core. researchgate.netarkat-usa.org A key strategy involves the cyclization of an ortho-methallylbenzaldehyde derivative. The ene reaction of a dihydroxyanthraquinone aldehyde precursor, for instance, can be catalyzed by a Lewis acid like tin(IV) chloride pentahydrate (SnCl₄·5H₂O), directly yielding the tetracyclic idarubicinone core containing the this compound structure. arkat-usa.org

Organocatalysis has also emerged as a powerful approach for facilitating intramolecular carbonyl-ene reactions. nih.gov Brønsted acids, such as phosphoric acid derivatives, have been shown to catalyze the cyclization of various aldehydes to form heterocyclic six-membered rings, including the piperidine (B6355638) skeleton, which is analogous to the isochroman ring. nih.gov These reactions often proceed with high diastereoselectivity, favoring the trans configuration in the resulting ring system. nih.gov

Table 1: Organocatalyzed Intramolecular Carbonyl-Ene Cyclization

| Catalyst | Substrate Type | Product | Diastereoselectivity (trans:cis) | Yield |

| Phosphoric Acid | Aldehyde | Piperidine | >20:1 | 96% |

| N-Triflylphosphoramide | Trifluoroketone | Cyclohexane | 1.8:1 | 79% |

Data sourced from studies on organocatalyzed intramolecular carbonyl-ene reactions. nih.gov

Hydroboration-Oxidation for Isochromanol Formation

Hydroboration-oxidation is a fundamental two-step reaction sequence in organic synthesis that converts alkenes into alcohols. unacademy.comwikipedia.org This methodology has been successfully employed to synthesize racemic this compound from an isochromene precursor.

The process begins with the hydroboration step, where borane (B79455) (BH₃) adds across the double bond of the isochromene. wikipedia.orglibretexts.org This addition is stereospecific, occurring in a syn fashion, where the boron and hydrogen atoms add to the same face of the double bond. wikipedia.orglibretexts.org The reaction exhibits anti-Markovnikov regioselectivity, meaning the boron atom attaches to the less substituted carbon of the alkene, and the hydrogen attaches to the more substituted carbon. wikipedia.orglibretexts.org In the subsequent oxidation step, the resulting organoborane intermediate is treated with hydrogen peroxide (H₂O₂) and a base, which replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. libretexts.orgmasterorganicchemistry.com

A specific application involves the conversion of 5,8-dimethoxy-1H-isochromene to racemic 5,8-dimethoxy-isochroman-4-ol, which was achieved in an 84% yield. wits.ac.za This method provides a reliable route to isochroman-4-ols from their corresponding vinyl ether precursors.

Brønsted Acid-Catalyzed Pinacol (B44631) Rearrangement/Intramolecular Cyclization

A powerful sequence involving a Brønsted acid-catalyzed pinacol rearrangement followed by intramolecular cyclization has been developed for the synthesis of 4-aryl-1H-isochromene derivatives. researchgate.netresearchgate.net These intermediates can then be readily converted to the corresponding 4-aryl-isochroman analogues. researchgate.netresearchgate.net

The process starts with a substituted 1-(2-(hydroxymethyl)phenyl)-2-arylethane-1,2-diol. researchgate.netresearchgate.net In the presence of a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), the 1,2-diol undergoes a pinacol rearrangement. researchgate.netresearchgate.net This classic reaction involves protonation of a hydroxyl group, its departure as water to form a carbocation, and a subsequent 1,2-migratory shift to form a more stable intermediate. This is immediately followed by an intramolecular cyclization (an oxa-cyclization) involving the pendant hydroxymethyl group, which attacks the newly formed carbocationic center to forge the isochromene ring.

This reaction sequence is highly efficient, typically requiring low catalyst loading (e.g., 5 mol% of TfOH) and short reaction times (10-20 minutes). researchgate.netresearchgate.net The resulting 4-aryl-1H-isochromenes can be subsequently hydrogenated to furnish the desired 4-aryl-isochromans in high yields, reaching up to 90%. researchgate.netresearchgate.net

Enantioselective Synthesis of Chiral this compound and Derivatives

The development of enantioselective methods is crucial for accessing stereochemically pure isochroman derivatives, which is often a prerequisite for their use as pharmaceuticals or in the total synthesis of natural products. acs.orgresearchgate.net

Asymmetric Catalysis in Isochroman Synthesis

Asymmetric catalysis has emerged as the most potent strategy for the stereoselective synthesis of isochroman scaffolds. researchgate.netresearchgate.net By employing chiral catalysts, it is possible to control the absolute stereochemistry of the products, often with high levels of enantiopurity.

A highly effective method for the enantioselective synthesis of chiral isochromans is the palladium(II)-catalyzed intramolecular allylic C-H oxidation of terminal olefin precursors. rsc.orgnih.gov This transformation installs both an oxygen-containing functionality and a stereocenter in a single, efficient step. nih.gov

The success of this reaction hinges on the use of a novel chiral aryl sulfoxide-oxazoline (ArSOX) ligand. nih.govnih.govlookchem.com This ligand, in conjunction with a palladium(II) salt, forms a catalytic system that can achieve high levels of asymmetric induction. nih.gov The reaction demonstrates broad substrate scope, tolerating both electron-rich and electron-deficient aromatic rings on the substrate precursor. lookchem.com This operationally simple method, which can be run open to air and moisture, consistently furnishes chiral vinylisochromans in good yields and with excellent enantioselectivities, typically averaging 92% enantiomeric excess (ee), with numerous examples achieving 90% ee or higher. nih.govlookchem.com

Table 2: Enantioselective Allylic C-H Oxidation for Isochroman Synthesis

| Substrate Aromatic Ring Substitution | Yield (%) | Enantiomeric Excess (ee, %) |

| 4-MeO | 75 | 92 |

| 4-CF₃ | 65 | 94 |

| 4-F | 70 | 93 |

| 4-Cl | 67 | 93 |

| 3,5-di-Me | 80 | 90 |

| Unsubstituted | 72 | 92 |

Data represents a selection of results from Pd(II)/ArSOX catalyzed synthesis of chiral isochromans. nih.govlookchem.com

A biomimetic approach utilizing a cooperative bimetallic catalytic system provides a direct and highly enantioselective route to complex tetracyclic isochroman frameworks. researchgate.netnih.gov This strategy employs a Au(I)/chiral Sc(III) bimetallic system to catalyze an asymmetric hetero-Diels–Alder (HDA) reaction between an in-situ generated isochromene (the diene) and an ortho-quinonemethide (the dienophile). researchgate.netnih.govnih.gov

The reaction is initiated from readily available α-propargyl benzyl (B1604629) alcohols and 2-(hydroxylmethyl) phenols under mild conditions. nih.gov The gold(I) component catalyzes the intramolecular cyclization of the α-propargyl benzyl alcohol to form the reactive isochromene intermediate. nih.gov Simultaneously, the chiral scandium(III) complex, featuring an N,N'-dioxide ligand, activates the 2-(hydroxylmethyl) phenol (B47542) to generate the ortho-quinonemethide and controls the stereochemical outcome of the subsequent HDA cycloaddition. researchgate.netnih.gov

This dual catalytic cascade affords a diverse range of tetracyclic isochromans in good yields and with excellent diastereoselectivity and enantioselectivity, with ee values reaching up to 95%. nih.govnih.gov Experimental studies suggest that the enantioselectivity arises from the steric hindrance between the in-situ formed isochromene and the bulky tert-butyl group of the Sc(III)/N,N'-dioxide complex during the key HDA step. researchgate.netnih.gov

Table 3: Au(I)/Sc(III) Catalyzed Asymmetric Hetero-Diels-Alder Reaction

| Entry | Precursors | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

| 1 | α-propargyl benzyl alcohol + 2-(hydroxymethyl)phenol | 72 | 10:1 | 92 |

| 2 | (4-MeO-phenyl) derivative | 75 | 10:1 | 93 |

| 3 | (4-F-phenyl) derivative | 68 | 8:1 | 91 |

| 4 | Gram-scale reaction | 52 | 9:1 | 90 |

Data sourced from studies on the bimetallic-catalyzed synthesis of tetracyclic isochromans. researchgate.netnih.gov

Rhodium-Catalyzed C-H Insertion of Donor/Donor Carbenes

The formation of six-membered rings containing a heteroatom through C-H insertion reactions can be challenging due to competing pathways like Stevens rearrangements. researchgate.net However, the use of donor/donor carbenes catalyzed by specific rhodium complexes has emerged as a powerful method for the synthesis of isochroman scaffolds. researchgate.netnih.gov This approach allows for the direct and stereoselective construction of the isochroman core. researchgate.net

In a key development, dirhodium-catalyzed C-H insertion reactions utilizing a donor/donor carbene were successfully employed to form the substituted isochroman ring. researchgate.net This method proved effective in generating a range of isochroman substrates with high yields and exceptional diastereo- and enantioselectivity. researchgate.net A notable advantage of this strategy is the complete suppression of rearrangement byproducts, which are often observed with other carbene types. researchgate.net The syntheses can be completed without the need for protecting groups, further enhancing the efficiency of the process. researchgate.net

| Catalyst | Carbene Type | Key Transformation | Selectivity | Observed Byproducts |

|---|---|---|---|---|

| Rh₂(R-PTAD)₄ | Donor/Donor Carbene | Intramolecular C-H Insertion | Excellent diastereo- and enantioselectivity | No rearrangement products observed |

Enzymatic Resolution of this compound Enantiomers

Enzymatic kinetic resolution is a highly effective technique for separating the enantiomers of a racemic mixture. rsc.org This method has been successfully applied to this compound and its derivatives, providing access to enantiomerically pure compounds. core.ac.ukresearchgate.net The strategy typically involves the use of a lipase (B570770), an enzyme that can selectively catalyze a reaction on one enantiomer while leaving the other untouched. core.ac.ukmdpi.com

A common approach begins with the chemical acetylation of the racemic alcohol, such as (±)-5,8-dimethoxy-isochroman-4-ol, to produce the corresponding racemic acetate. core.ac.uk This acetate derivative then serves as the substrate for enzymatic hydrolysis. A lipase, for example Novozyme 525, is used to stereospecifically deacetylate one of the enantiomers. core.ac.uk This process results in a mixture of one enantiomer of the alcohol and the other enantiomer of the acetate, which can then be separated by standard chromatographic techniques. core.ac.uk This method provides a reliable pathway to both enantiomers of the chiral alcohol. rsc.orgcore.ac.uk

| Starting Material | Reaction Step 1 | Reaction Step 2 | Enzyme | Outcome |

|---|---|---|---|---|

| (±)-5,8-dimethoxy-isochroman-4-ol | Acetylation to form (±)-5,8-dimethoxy-3,4-dihydro-1H-isochromen-4-yl acetate | Stereospecific deacetylation | Lipase (e.g., Novozyme 525) | Separation of enantiomers: one as the alcohol, the other as the acetate |

Substrate-Controlled Diastereoselective and Enantioselective Approaches

In substrate-controlled synthesis, the inherent stereochemistry of the starting material directs the stereochemical outcome of the reaction. acs.org This principle has been applied to the synthesis of isochroman-4-ols through divergent strategies involving epoxidation and cyclization of specific olefinic alcohols. researchgate.net

Starting from (E)-(2-stilbenyl/styrenyl)methanols, a divergent synthesis can yield isochroman-4-ols via an epoxidation/cyclization cascade. researchgate.net The geometry and substitution pattern of the starting stilbenyl or styrenyl methanol (B129727) substrate are crucial in directing the cyclization pathway to selectively form the desired this compound scaffold. researchgate.net Another sophisticated example is a biomimetic approach that mimics the biosynthetic pathway of polyketide oligomers to construct complex tetracyclic isochromans. researchgate.net This method involves an asymmetric hetero-Diels–Alder reaction between an isochromene and an ortho-quinone methide, both generated in situ. researchgate.net The structure of these reactive substrates, controlled by the initial precursors, governs the stereoselective formation of the final product, achieving high yields and excellent stereoinduction. researchgate.net

| Strategy | Substrate Class | Key Reaction | Product | Reference |

|---|---|---|---|---|

| Epoxidation/Cyclization | (E)-(2-Stilbenyl/styrenyl)methanols | Intramolecular cyclization of an epoxide intermediate | Isochroman-4-ols | researchgate.net |

| Biomimetic Hetero-Diels-Alder | α-Propargyl benzyl alcohols and 2-(hydroxylmethyl) phenols | Asymmetric hetero-Diels-Alder of in-situ generated isochromene and ortho-quinone methide | Tetracyclic isochromans | researchgate.net |

Latent Functionality Strategies to Circumvent Racemization

A significant challenge in the synthesis of chiral 3-substituted isochroman-4-ones, which are direct precursors to isochroman-4-ols, is the propensity for racemization at the C3 position. rsc.org This loss of stereochemical integrity occurs readily via keto-enol or enolate equilibria, particularly under vigorous reaction conditions. rsc.org To address this issue, a latent functionality strategy has been developed. rsc.orgresearchgate.net

This approach involves constructing the isochroman core using a precursor in which the problematic ketone functionality is masked, or "latent". rsc.org The key stereochemistry-defining reactions, such as an intramolecular Heck reaction, are performed on this stable intermediate, locking in the desired chirality without the risk of racemization. rsc.org The retrosynthetic strategy envisions that the target molecule is derived from an advanced precursor that is not susceptible to racemization. rsc.org Once the chiral core is securely established, the latent functional group is converted into the ketone in a final, mild step, such as oxidative ozonolysis, which preserves the stereochemistry. rsc.orgresearchgate.net This protocol provides a reliable and efficient synthetic method to obtain optically pure isochroman-4-one derivatives, and subsequently isochroman-4-ols, by circumventing the problematic racemization step. rsc.orgresearchgate.netresearchgate.net

| Problem | Strategy | Key Steps | Advantage |

|---|---|---|---|

| Racemization at C3 of isochroman-4-one via keto-enol tautomerism | Latent Functionality | 1. Synthesis of a stable precursor with a masked ketone. 2. Stereocenter-setting reaction (e.g., intramolecular Heck reaction). 3. Deprotection/conversion to the ketone (e.g., oxidative ozonolysis). | Avoids erosion of enantiomeric excess by preventing racemization during core synthesis. |

Structural Modifications and Derivative Synthesis of Isochroman 4 Ol

Design and Synthesis of Substituted Isochroman-4-ol Derivatives

The synthesis of this compound and its substituted derivatives has been achieved through several strategic pathways, allowing for controlled introduction of various functional groups on both the aromatic ring and the pyran moiety.

A primary method for obtaining isochroman-4-ols is the reduction of the corresponding isochroman-4-one (B1313559). smolecule.com This ketone precursor can be synthesized through methods like the intramolecular Heck reaction and oxidative ozonolysis. researchgate.net The reduction step itself can utilize various reducing agents to yield the desired alcohol. smolecule.com

More direct and specialized synthetic routes have also been developed. An oxidative mercury-mediated ring closure of 2-(prop-1-enyl)phenylmethanol derivatives provides a key step for synthesizing isochroman-4-ols. researchgate.net Another innovative approach involves a divergent synthesis via an epoxidation/cyclization strategy starting from (E)-(2-stilbenyl/styrenyl)methanols. researchgate.net In this method, the epoxidation of the stilbene (B7821643) or styrene (B11656) double bond creates an electrophilic epoxide, which then undergoes a regioselective ring-opening by the tethered hydroxyl group to form the this compound core with controlled stereochemistry. researchgate.net

The oxa-Pictet-Spengler reaction is a powerful tool for creating 1,3-disubstituted isochroman (B46142) derivatives. unideb.hu This acid-catalyzed reaction condenses 1-aryl-propan-2-ol derivatives with various aromatic aldehydes to form the isochroman skeleton. unideb.hu Additionally, a one-pot, two-step ruthenium-mediated isomerization/ring-closing metathesis of a diallylated precursor, followed by a hydroboration-oxidation sequence, has been successfully employed to produce 5,8-dimethoxy-isochroman-4-ol. core.ac.uk

| Synthetic Method | Key Precursors | Description | Reference |

|---|---|---|---|

| Reduction | Isochroman-4-one | Reduction of the ketone at the C-4 position to a hydroxyl group using standard reducing agents. | smolecule.com |

| Oxidative Ring Closure | 2-(prop-1-enyl)phenylmethanol derivatives | A mercury-mediated oxidative cyclization to form the heterocyclic ring. | researchgate.net |

| Epoxidation/Cyclization | (E)-(2-Stilbenyl/styrenyl)methanols | Epoxidation of the alkene followed by intramolecular nucleophilic attack by the hydroxyl group. | researchgate.net |

| Oxa-Pictet-Spengler Reaction | 1-Aryl-propan-2-ol derivatives and aromatic aldehydes | Acid-catalyzed condensation and cyclization to form 1,3-disubstituted isochromans. | unideb.hu |

| Isomerization/Ring-Closing Metathesis | Diallylated phenylmethanol derivatives | A ruthenium-catalyzed one-pot sequence followed by hydroboration-oxidation. | core.ac.uk |

Hybrid Molecule Design Incorporating the this compound Scaffold

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has been applied to the this compound framework to develop novel compounds with enhanced biological activities. The isochroman-4-one scaffold, a direct synthetic precursor to this compound, is commonly used as the starting point for these hybrid designs.

One approach involves creating hybrids of natural isochroman-4-one with N-substituted isopropanolamine moieties. nih.gov For instance, hybridizing an N-isopropyl substituted isopropanolamine to a phenolic oxygen of the isochroman-4-one core resulted in compounds with potent β(1)-adrenoceptor blocking effects. nih.gov Similarly, a series of hybrids bearing an arylpiperazine moiety, the pharmacophore of naftopidil (B1677906), were designed and synthesized as novel α1-adrenergic receptor antagonists. nih.gov These hybrids demonstrated significant vasodilation potency and were effective in reducing blood pressure in spontaneously hypertensive rats. nih.gov

Further innovation in this area includes the development of isochroman-4-one derivatives that release signaling gasotransmitters. Hybrids have been designed to incorporate nitric oxide (NO) or hydrogen sulfide (B99878) (H2S) donor moieties, aiming to improve antihypertensive activity and provide cardiovascular protective effects. researchgate.net Another advanced method involves the electrochemical cross-dehydrogenative coupling between isochromans and azoles, creating novel hybrid molecules under mild, oxidant-free conditions. mdpi.com

| Hybridizing Moiety | Parent Scaffold | Synthetic Strategy | Reference |

|---|---|---|---|

| N-substituted Isopropanolamine | Isochroman-4-one | Coupling of the isopropanolamine to a phenolic oxygen of the isochroman core. | nih.gov |

| Arylpiperazine | 7,8-Dihydroxy-3-methyl-isochromanone-4 (XJP) | Linking the arylpiperazine pharmacophore of naftopidil to the XJP scaffold. | nih.gov |

| Gasotransmitter Donors (NO, H₂S) | (±)-7,8-dihydroxy-3-methyl-isochroman-4-one [(±)-XJP] | Coupling of NO or H₂S-releasing moieties to analogs of (±)-XJP. | researchgate.net |

| Azoles (e.g., Indazole) | Isochroman | Electrochemical α-C(sp³)–H/N–H cross-coupling reaction. | mdpi.com |

Preparation of Bis-Isochroman Structures and Polyketide Oligomers

The this compound scaffold is also a key building block in the synthesis of more complex dimeric and oligomeric structures, which are often found in nature.

Bis-Isochroman Structures: The synthesis of bis-isochromans, molecules containing two isochroman units, has been a significant achievement in this field. A highly effective method for creating these dimers is the Suzuki–Miyaura biaryl coupling reaction. researchgate.netmdpi.comnih.gov This reaction has been used to stereoselectively synthesize optically active heterodimeric 5,5′-linked bis-isochromans, which possess both a stereogenic biaryl axis and up to four chiral centers. researchgate.netmdpi.comnih.gov This synthetic route provides access to biaryl-type isochroman dimers that are analogous to naturally occurring compounds like the penicisteckins, which are atropodiastereomeric biaryl-type bis-isochromans isolated from fungi. researchgate.netacs.org

Polyketide Oligomers: Polyketides are a large class of natural products synthesized by polyketide synthases (PKSs). mdpi.comrasmusfrandsen.dk The isochroman ring system is a feature of certain aromatic polyketides, such as benzoisochromanequinones. mdpi.com A significant breakthrough in this area is the development of a biomimetic, asymmetric synthesis of tetracyclic isochroman-containing polyketide oligomers. researchgate.netnih.gov This method mimics the natural biosynthetic pathway by using a dual Au(I)/chiral Sc(III) bimetallic catalytic system. researchgate.netnih.gov The reaction proceeds via an asymmetric hetero-Diels–Alder reaction between an in-situ generated isochromene and an ortho-quinonemethide, yielding complex tetracyclic frameworks with excellent stereocontrol. researchgate.netnih.gov

| Structure Type | Key Synthetic Method | Description | Reference |

|---|---|---|---|

| Bis-Isochromans | Suzuki–Miyaura Coupling | Stereoselective coupling of optically active isochroman and 1-arylpropan-2-ol derivatives to form 5,5'-linked dimers. | researchgate.netmdpi.comnih.gov |

| Polyketide Oligomers | Asymmetric Hetero-Diels–Alder Reaction | A biomimetic cascade reaction catalyzed by a Au(I)/chiral Sc(III) bimetallic system to form tetracyclic isochromans. | researchgate.netnih.gov |

Incorporation of this compound into Complex Natural Product Architectures

The this compound unit is a fundamental structural motif in a variety of complex and biologically active natural products. Synthetic chemists have utilized this scaffold as a key intermediate in the total synthesis of these larger molecules.

The pyranonaphthoquinones are a major class of biologically important molecules that often contain the isochroman ring system. core.ac.uk The synthesis of enantiomerically pure 5,8-dimethoxy-isochroman-4-ol was developed as a crucial step toward the total synthesis of dimeric pyranonaphthoquinones like cardinalin 3. core.ac.uk

The biomimetic synthesis of tetracyclic isochroman frameworks provides access to the core structures of polyketide oligomer natural products such as Chaetophenol D and Indigotide C. nih.gov Furthermore, synthetic isochromans can be transformed into other classes of natural products. For example, isochroman heterocycles synthesized via an oxa-Pictet-Spengler reaction and C-H arylation have been converted into phenanthrene (B1679779) alkaloids through an acidic cleavage of the isochroman ring. nih.gov The asymmetric total synthesis of the antihypertensive natural products S-(+)-XJP and R-(-)-XJP, which are substituted isochroman-4-one derivatives, further highlights the importance of this scaffold in constructing complex natural targets. researchgate.net

| Natural Product Class/Example | Role of Isochroman Scaffold | Key Synthetic Strategy | Reference |

|---|---|---|---|

| Pyranonaphthoquinones (e.g., Cardinalin 3) | Core structural unit | Synthesis of enantiopure this compound as a key building block. | core.ac.uk |

| Tetracyclic Polyketides (e.g., Chaetophenol D) | Fundamental framework | Biomimetic asymmetric hetero-Diels–Alder reaction. | nih.gov |

| Phenanthrene Alkaloids | Synthetic intermediate | Acidic cleavage of a pre-formed isochroman tetracycle. | nih.gov |

| (±)-XJP | Core structure of the natural product | Asymmetric total synthesis involving intramolecular Heck reaction and ozonolysis. | researchgate.net |

| Penicisteckins | Monomeric unit of natural dimers | Isolated from natural sources; synthesis of analogs via Suzuki-Miyaura coupling. | researchgate.netacs.org |

Biological and Pharmacological Investigations of Isochroman 4 Ol Derivatives

Evaluation of Diverse Pharmacological Activities

Isochroman-4-ol derivatives have demonstrated a broad spectrum of pharmacological effects, making them a fertile ground for drug discovery and development. researchgate.netnih.gov Researchers have synthesized and evaluated numerous analogues, leading to the identification of compounds with promising activities, including effects on the central nervous system, antioxidant, anti-inflammatory, antimicrobial, antihypertensive, and antitumor properties. researchgate.netnih.gov

Central Nervous System (CNS) Activity

Derivatives of isochroman (B46142) have shown potential in modulating the central nervous system. researchgate.netnih.gov Some of these compounds are being explored for their neuroprotective effects, which could be beneficial in the management of neurodegenerative diseases. smolecule.comontosight.ai Studies on the interaction of these derivatives with neurotransmitter receptors suggest they may play a role in modulating neurochemical activity. smolecule.com For instance, certain tetrahydroisoquinoline and isochroman compounds have been identified as ORL1-receptor antagonists, indicating their potential utility in treating pain and other CNS-related conditions. google.com

Antioxidant Properties and Associated Mechanisms

Several this compound derivatives have exhibited significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. researchgate.netsmolecule.comontosight.ai These compounds have shown the ability to scavenge free radicals. smolecule.com The antioxidant capacity of isochroman derivatives of hydroxytyrosol, a natural phenol (B47542) found in olive oil, has been systematically studied. nih.gov

The mechanisms underlying the antioxidant activity of these derivatives are linked to their chemical structure. nih.gov The presence of free hydroxyl groups, particularly an o-diphenolic group, has been found to be a key determinant of their radical-scavenging and reducing activities. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to understand the antioxidant mechanisms, analyzing parameters like bond dissociation enthalpy (BDE) and ionization potential (IP). frontiersin.org These computational approaches have highlighted that the presence of electron-donating groups, such as an amine on the phenyl rings, can significantly enhance the antioxidant potential of these molecules. frontiersin.org

Table 1: Antioxidant Activity of Isochroman Derivatives

| Compound/Derivative | Antioxidant Assay | Key Findings |

| Hydroxytyrosol-isochromans | Rancimat, MDA, FRAP, ABTS, ORAC | Antioxidant activity was related to lipophilicity and the number of free hydroxyl groups. nih.gov |

| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives | DFT calculations (BDE, IP) | Electron-donating groups significantly enhance antioxidant activities. frontiersin.org |

| (S)-Isochroman-4-ol | Not specified | Shows potential in scavenging free radicals. smolecule.com |

Anti-inflammatory Effects

The anti-inflammatory properties of isochroman derivatives have been well-documented. researchgate.netnih.govontosight.ai Many isochromans, found in natural sources like olive oil and fungi, exhibit anti-inflammatory activities. researchgate.net For example, 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM), isolated from a marine-derived fungus, was found to suppress the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated cells. researchgate.net

The anti-inflammatory mechanisms of these compounds often involve the modulation of key signaling pathways. DMHM, for instance, exerts its effects by suppressing the nuclear factor (NF)-κB and c-Jun N-terminal kinase (JNK) MAPK pathways. researchgate.net Furthermore, its anti-inflammatory action is linked to the induction of heme oxygenase-1 (HO-1) expression through the activation of the nuclear factor erythroid 2-like 2 (Nrf2) pathway. researchgate.net Some isochroman derivatives isolated from the endophytic fungus Annulohypoxylon truncatum have also shown inhibitory effects on the production of pro-inflammatory cytokines such as IL-6, IL-12 p40, and TNF-α. researchgate.net

Antimicrobial and Antibacterial Activities

Isochroman derivatives have demonstrated notable antimicrobial and antibacterial activities. researchgate.netnih.gov Some have been shown to be effective against various bacterial strains. smolecule.com For instance, acetal (B89532) derivatives of 3,4-dihydro-3-hydroxyisochroman-1-one have shown potent activity against Staphylococcus aureus and modest antifungal activity against Candida albicans and Aspergillus niger. researchgate.net

The antimicrobial potential of these compounds has been explored through the synthesis of various derivatives. For example, new 4-substituted (±)-1H-spiro[benzo[c]pyran-3(4H),1′-cyclohexane]-1-ones have been evaluated for their antibacterial and antifungal activities. researchgate.net The search for new antimicrobial agents has also led to the synthesis of coumarin (B35378) derivatives, some of which exhibit broad-spectrum antibiofilm activity against pathogenic bacteria. chiet.edu.eg

Table 2: Antimicrobial Activity of Isochroman Derivatives

| Compound/Derivative | Target Microorganism(s) | Key Findings |

| Acetal derivatives of 3,4-dihydro-3-hydroxyisochroman-1-one | S. aureus, C. albicans, A. niger | Potent activity against S. aureus and modest antifungal activity. researchgate.net |

| 4-Substituted (±)-1H-Spiro[benzo[c]pyran-3(4H),1′-cyclohexane]-1-ones | Various bacteria and fungi | Evaluated for antibacterial and antifungal activities. researchgate.net |

| (S)-Isochroman-4-ol | Bacterial strains | Demonstrated effectiveness, suggesting therapeutic potential. smolecule.com |

Antihypertensive Potential and Mechanistic Insights

A significant area of research has focused on the antihypertensive effects of isochroman-4-one (B1313559) derivatives. nih.govresearchgate.netnih.gov A key lead compound in this area is (±)-7,8-dihydroxy-3-methyl-isochroman-4-one (XJP), a natural product with moderate antihypertensive activity. researchgate.netnih.govworktribe.com To enhance its potency, researchers have designed and synthesized novel hybrids by coupling it with other pharmacophores. researchgate.netnih.govnih.gov

One successful strategy has been the creation of hybrids with nitric oxide (NO)-releasing moieties. nih.gov These compounds have shown superior blood pressure-lowering effects compared to the parent compounds. nih.gov Another approach involves hybridizing XJP with arylpiperazine moieties, the pharmacophore of the α1-adrenergic receptor antagonist naftopidil (B1677906). nih.govworktribe.com Several of these hybrids exhibited potent in vitro vasodilation and α1-adrenergic receptor antagonistic activity. nih.govworktribe.com The most potent of these compounds significantly reduced both systolic and diastolic blood pressure in spontaneously hypertensive rats (SHRs). nih.govworktribe.com Furthermore, hybrids bearing an N-substituted isopropanolamine moiety have been synthesized and shown to exhibit potent β1-adrenoceptor blocking effects, with one compound significantly reducing blood pressure in SHRs by over 40%. nih.gov

Antitumor and Cytotoxicity Studies

The antitumor and cytotoxic properties of isochroman derivatives are another promising area of investigation. researchgate.netnih.govresearchgate.net Certain isochromans have demonstrated cytotoxicity toward human cancer cell lines. researchgate.netresearchgate.net For example, structure-activity relationship studies of some fungal isochromans indicated that the enone of the furanone moiety was crucial for their cytotoxicity against HCT116 human colon cancer cells. researchgate.net

Research into the anticancer activity of isoquinoline (B145761) derivatives, which can be synthesized from isocoumarins (a related class of compounds), has shown that specific substitutions can lead to potent and selective anticancer effects. nasu-periodicals.org.ua For instance, a 4-(1-(4-methylpiperazin-1-yl)isoquinolin-3-yl)-2-(thien-2-yl)thiazole derivative was found to inhibit the growth of a majority of 60 cancer cell lines and was even lethal to some, including colon cancer and melanoma cell lines. nasu-periodicals.org.ua In contrast, the starting isocoumarin (B1212949) and other intermediates showed very low cytotoxicity. nasu-periodicals.org.ua Studies on chromanone derivatives have also highlighted that specific substitutions can enhance selectivity for cancer cells over normal cells. nih.gov Furthermore, 4-acyloxy derivatives of robustic acid have been synthesized and evaluated for their anti-cancer activity, with some showing the ability to induce apoptosis in cancer cells and inhibit DNA topoisomerase I. mdpi.com

Neuroprotective Effects

Isochroman derivatives have emerged as a class of heterocyclic compounds with significant potential for neuroprotection. smolecule.comontosight.ai Research indicates that these compounds may offer therapeutic benefits in the context of neurodegenerative diseases. smolecule.com The neuroprotective activity of certain isochroman derivatives has been investigated, revealing mechanisms that extend beyond simple antioxidant effects to include cytoprotective properties. researchgate.net

An optically active isochroman-2H-chromene hybrid molecule, specifically the (1R,3R,2'S)-142 derivative, demonstrated promising neuroprotective activity in initial studies, warranting further investigation through in vivo animal experiments. unideb.hu This particular derivative was tested for its ability to counteract H2O2-induced neurotoxicity in both human SH-SY5Y neurons and rat primary cortical neurons. unideb.hu The findings suggest that its neuroprotective action is mediated through a dual mechanism. unideb.hu Pre-treatment with this isochroman derivative resulted in significant protection against toxicity induced by oxidative stress in these neuronal cell lines. unideb.hu

Furthermore, studies on hydroxy-1-aryl-isochromans have highlighted their cytoprotective capabilities. researchgate.net For instance, certain derivatives have been shown to increase the cell viability of activated microglia, which play a significant role in neurodegenerative processes. researchgate.net Specifically, derivatives labeled ISO-0 and ISO-3 were found to enhance the viability of activated microglial cells. researchgate.net This suggests that in addition to combating reactive oxygen and nitrogen species, these compounds can provide direct cellular protection. researchgate.net The neuroprotective potential of isochroman derivatives is also linked to their ability to modulate neurochemical activity through interactions with neurotransmitter receptors. smolecule.com

Enzyme Inhibition Studies (e.g., Tyrosinase, α-Amylase, α-Glucosidase, Acetylcholinesterase)

The structural framework of isochroman has been utilized to develop potent inhibitors for various enzymes implicated in a range of diseases.

Acetylcholinesterase (AChE) Inhibition

A significant area of investigation has been the development of isochroman-4-one derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the progression of Alzheimer's disease (AD). nih.govnih.gov A series of novel isochroman-4-one derivatives were designed and synthesized from the natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one. nih.govnih.gov Several of these compounds exhibited potent AChE inhibitory activity. nih.gov

One standout compound, 10a [(Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide], displayed powerful anti-AChE activity. nih.gov Kinetic and molecular modeling studies revealed that this compound acts as a dual-binding inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govnih.gov Another derivative, compound 19n, also showed excellent AChE inhibitory potency with an IC50 value of 0.11 μM. researchgate.net These findings identify isochroman-4-one derivatives as promising leads for the development of new treatments for Alzheimer's disease. nih.govnih.govresearchgate.net

| Compound | Target Enzyme | IC50 (μM) | Source |

| 19n | Acetylcholinesterase (AChE) | 0.11 | researchgate.net |

| 7d | Acetylcholinesterase (AChE) | 2.11 | researchgate.net |

| 8b | Acetylcholinesterase (AChE) | 1.56 | researchgate.net |

Tyrosinase, α-Amylase, and α-Glucosidase Inhibition

While extensive research on this compound derivatives for tyrosinase, α-amylase, and α-glucosidase inhibition is less documented, studies on related heterocyclic structures provide valuable insights. For instance, isocoumarins are known as potent mechanism-based inhibitors for a variety of serine proteases. nih.gov

Tyrosinase Inhibition: The search for tyrosinase inhibitors, key for managing hyperpigmentation, has led to the investigation of various scaffolds. mdpi.com Derivatives of (2-substituted phenyl-1,3-dithiolan-4-yl) methanol (B129727) have been developed as effective tyrosinase inhibitors. mdpi.com Furthermore, studies on urolithin derivatives show that a 4-substituted resorcinol (B1680541) moiety is crucial for potent tyrosinase inhibition. mdpi.com This structural feature could potentially be incorporated into isochroman frameworks to design new inhibitors.

α-Amylase and α-Glucosidase Inhibition: Inhibition of α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. nih.govmdpi.com Various natural and synthetic compounds, including flavonoids and other heterocyclic derivatives, have been evaluated for this purpose. frontiersin.orgmdpi.commdpi.com For example, chromone (B188151) derivatives have demonstrated remarkable inhibitory activity against α-glucosidase, with some being more potent than the standard drug acarbose. mdpi.com Similarly, isoxazolidine (B1194047) derivatives have shown significant inhibitory effects against both porcine pancreatic α-amylase (PPA) and human lysosomal acid α-glucosidase (HLAG). nih.gov While direct studies on this compound are sparse, the proven success of these related heterocyclic structures suggests that isochroman derivatives are a promising area for future research in developing new α-amylase and α-glucosidase inhibitors.

In Vitro and In Vivo Pharmacological Models for Efficacy Assessment

A variety of pharmacological models are employed to evaluate the biological efficacy of this compound derivatives.

In Vitro Models

Enzyme Inhibition Assays: The inhibitory potential of isochroman derivatives against specific enzymes is a primary focus of in vitro testing. For acetylcholinesterase, Ellman's assay is commonly used to quantify inhibitory potency (IC50 values). nih.gov Kinetic studies are also performed to understand the mechanism of inhibition, such as whether it is competitive, non-competitive, or mixed-type. nih.govfrontiersin.org Similar enzymatic assays are used for α-glucosidase and α-amylase, where the ability of the compound to inhibit the enzyme's catalytic activity on a substrate is measured. nih.govmdpi.comfrontiersin.org

Cell-Based Assays: To assess neuroprotective effects, cultured cell lines are utilized. Human neuroblastoma SH-SY5Y cells and primary cortical neurons from rats are common models. unideb.hu In these models, cells are typically exposed to a neurotoxin, such as hydrogen peroxide (H2O2), to induce cell death, and the ability of the isochroman derivative to prevent this toxicity is measured. unideb.hu Cell viability is often quantified using methods like the MTT assay. researchgate.net For assessing effects on neuroinflammation, microglial cell cultures (e.g., N9 microglia) are used to measure the production of inflammatory mediators like nitric oxide. researchgate.net

Antioxidant and Anti-Aggregation Assays: The antioxidant capacity of these derivatives is evaluated using standard assays like the DPPH radical scavenging test. To investigate their potential in Alzheimer's disease, their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides is also studied. researchgate.netresearchgate.net

In Vivo Models

Animal Models of Hypertension: For derivatives designed to have cardiovascular effects, spontaneously hypertensive rats (SHRs) are a standard in vivo model. nih.govnih.gov In these studies, the compounds are administered to the rats, and key parameters like systolic and diastolic blood pressure are monitored over time to determine the compound's antihypertensive efficacy. nih.govnih.gov

Animal Models for Neurodegenerative Disease: To confirm the neuroprotective effects observed in vitro, animal models of neurodegenerative diseases are used. For example, a scopolamine-induced mouse model of Alzheimer's disease is used to assess improvements in cognitive behavior and spatial memory. researchgate.net

Oncology Models: In the context of cancer research, orthotopic glioma models in nude mice have been used to evaluate the in vivo anti-tumor activity of certain derivatives. researchgate.net The growth of tumors is monitored to determine the efficacy of the treatment. researchgate.net

Structure Activity Relationship Sar Studies of Isochroman 4 Ol Derivatives

Elucidation of Structural Features Governing Biological Potency and Selectivity

SAR studies on isochroman-4-ol and its related isochromanone derivatives have provided crucial insights into the structural requirements for various biological activities. Modifications at several key positions on the isochroman (B46142) ring system have been shown to significantly influence potency and selectivity.

Substitutions on the Aromatic Ring: The nature and position of substituents on the benzene (B151609) ring of the isochroman core are critical determinants of biological activity.

Antihypertensive Activity: For antihypertensive agents based on the isochroman-4-one (B1313559) scaffold, the position of substitution on the aromatic ring is vital. Studies have shown that substitution at the C-7 position often confers greater vasodilation and antihypertensive potency compared to substitutions at the C-6 or C-8 positions. researchgate.netslideshare.net For example, the natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one (XJP), isolated from banana peel, shows moderate antihypertensive activity. researchgate.netnih.gov Protecting the phenolic hydroxyl groups or creating hybrid molecules by attaching other pharmacophores can enhance this activity. researchgate.net One successful strategy involves creating hybrids of XJP analogues with an arylpiperazine moiety, a known pharmacophore from the α1-adrenergic receptor antagonist naftopidil (B1677906). This led to compounds with potent α1-adrenergic receptor antagonistic activity and significant antihypertensive effects in spontaneously hypertensive rats (SHRs). nih.gov

Anticancer Activity: In the context of anticancer activity, substitution at the C-7 position has also been associated with increased potency. Furthermore, incorporating a trimethoxyphenyl moiety, a group known for its interaction with tubulin, at the C-4 position of the isochromene skeleton has led to the development of potent tubulin polymerization inhibitors with significant anticancer activity. acs.org

Antimicrobial Activity: The introduction of hydroxyl or methoxy (B1213986) groups onto the isochroman scaffold has been shown to improve antimicrobial efficacy against various bacterial strains.

Modifications at the C-4 Position: The C-4 position, bearing the hydroxyl group in this compound, is a key site for modification. In the closely related isochroman-4-ones, this position is a ketone, which is also a critical anchor for activity and a point for derivatization.

Hybridization for Enhanced Potency: Coupling nitric oxide (NO)-donor or hydrogen sulfide (B99878) (H₂S)-donor moieties to isochroman-4-one analogues has been explored as a strategy to create hybrid drugs with enhanced antihypertensive effects. researchgate.net This approach combines the vasodilatory properties of the signaling molecules with the inherent activity of the isochroman scaffold.

Substituents on the Pyran Ring: Modifications to the pyran ring, including at the C-1 and C-3 positions, are also important for modulating biological activity. core.ac.uk

The following table summarizes the SAR insights for different biological activities of isochroman derivatives.

| Biological Activity | Key Structural Feature | Observation | Reference(s) |

| Antihypertensive | Substitution at C-7 | 7-Substituted derivatives display higher activity than 6- or 8-substituted ones. | researchgate.net |

| Antihypertensive | Hybridization with Arylpiperazine | Hybrids of XJP analogues and arylpiperazine act as potent α₁-adrenergic receptor antagonists. | nih.gov |

| Anticancer | Substitution at C-7 | Associated with increased anticancer activity. | |

| Anticancer | 4-Aryl Substitution | A 4-(trimethoxyphenyl) group confers potent tubulin polymerization inhibitory activity. | acs.org |

| Antimicrobial | Aromatic Ring Substitution | Introduction of hydroxyl or methoxy groups enhances efficacy. |

Stereochemical Influence on Biological Activity and Target Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral drugs. mdpi.com For this compound derivatives, which often contain multiple chiral centers (notably at C-3 and C-4), the specific stereoisomer can dramatically influence its interaction with biological targets like enzymes and receptors. ontosight.aiontosight.ai

The spatial arrangement of substituents on the isochroman ring dictates the molecule's ability to fit into a specific binding site. ontosight.ai Different enantiomers or diastereomers of the same compound can exhibit widely different potencies, with one isomer being highly active while the other is significantly less active or even inactive. mdpi.com

A prominent example is the antihypertensive agent (±)-7,8-dihydroxy-3-methyl-isochromanone-4 (XJP). Although often studied as a racemic mixture, research involving its chiral separation has been conducted to evaluate the activity of the individual enantiomers. cpu.edu.cn This is crucial because biological systems, being chiral themselves, often interact differently with each enantiomer. slideshare.net

Similarly, for a series of norepinephrine (B1679862) reuptake inhibitors based on a 3,4-dihydro-1H-isochromene core, the relative stereochemistry of the substituents at the C-3 and C-4 positions was critical for activity. The synthesis specifically targeted the anti,anti isomers to achieve the desired pharmacological profile. researchgate.net The synthesis of enantiomerically pure 5,8-dimethoxy-isochroman-4-ol serves as a key step in providing a "handle" for the stereoselective introduction of substituents at other positions, underscoring the importance of controlling stereochemistry from the outset of the synthetic design. core.ac.uk

The table below illustrates the importance of stereochemistry with an example.

| Compound | Stereochemistry | Biological Activity | Observation | Reference(s) |

| Norepinephrine Reuptake Inhibitor | (3S,4S) | Potent inhibition of norepinephrine transporter | The specific anti stereochemistry is crucial for high-potency binding to the target. | researchgate.net |

| (3S,4R)-3-Phenyl-4-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-isochroman-7-ol | (3S,4R) | Potential therapeutic applications | The specified stereochemistry is noted as a key factor influencing its biological effect. | ontosight.ai |

Advanced Spectroscopic Characterization and Structural Elucidation of Isochroman 4 Ol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including isochroman-4-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy offers valuable insights into the number, environment, and connectivity of protons within the this compound molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, aromatic protons typically resonate downfield (higher δ values) compared to aliphatic protons due to the deshielding effect of the benzene (B151609) ring.

In a typical ¹H NMR spectrum of an isochroman (B46142) derivative, the benzylic methylene (B1212753) protons (at C-1) often appear as distinct signals due to their diastereotopic nature. core.ac.uk For example, in one study, these protons were observed as two doublets with a geminal coupling constant of J=16.0 Hz. core.ac.uk The proton at C-4, attached to the hydroxyl-bearing carbon, and the protons at C-3 also show characteristic splitting patterns that can become more complex depending on the substitution. core.ac.uk

Table 1: Representative ¹H NMR Data for Isochroman Derivatives

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.21 - 6.93 | m | - |

| H-1 | 5.62 - 5.49 | m | - |

| H-4 | 4.79 | - | - |

| OCH₂ | 4.46 - 4.09 | m | - |

| CH₂ (C-3) | 3.27 - 2.61 | m | - |

Note: Data compiled from various isochroman derivatives. rsc.orgrsc.org Specific shifts and multiplicities can vary based on substitution patterns and solvent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the nature of the attached atoms.

The carbon atom bearing the hydroxyl group (C-4) typically appears in the range of δ 60-70 ppm. The benzylic carbon (C-1) and the other ether-linked carbon (C-3) also have characteristic chemical shifts. The aromatic carbons show signals in the downfield region, generally between δ 120 and 140 ppm. rsc.orgchemicalbook.com

Table 2: Representative ¹³C NMR Data for Isochroman Derivatives

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4a, C-8a (Quaternary) | 135.9 - 133.0 |

| Aromatic CH | 129.2 - 121.2 |

| C-4 | ~60-70 |

| C-1 | ~75 |

| C-3 | ~63 |

Note: Data compiled from various isochroman derivatives. rsc.orgrsc.orgchemicalbook.com Specific shifts can vary based on substitution patterns and solvent.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through the analysis of its fragmentation patterns. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of its elemental composition. rsc.orgrsc.org

Under electron impact (EI) ionization, the molecular ion (M⁺) of this compound and its derivatives can be observed, although it may be weak for alcohols due to facile fragmentation. wpmucdn.com Common fragmentation pathways for alcohols include α-cleavage and dehydration (loss of H₂O). wpmucdn.commiamioh.edu The fragmentation of the isochroman ring system can also lead to characteristic ions. For instance, cleavage of the ether bond and subsequent rearrangements can produce significant fragment ions that help to confirm the core structure. aip.org The presence of a tropylium (B1234903) ion fragment (m/z 91) is often indicative of a benzyl (B1604629) group. wpmucdn.com

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com In the IR spectrum of this compound, the most characteristic absorption is a broad band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. specac.com

Other key absorptions include:

C-H stretching (aromatic): Typically found just above 3000 cm⁻¹. spectroscopyonline.com

C-H stretching (aliphatic): Found just below 3000 cm⁻¹. spectroscopyonline.com

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region. spectroscopyonline.com

C-O stretching: A strong band, often in the 1050-1250 cm⁻¹ region, corresponding to the ether and alcohol C-O bonds. specac.com

The precise positions of these bands can provide additional structural information. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org Molecules with conjugated π systems, such as the aromatic ring in this compound, are particularly well-suited for UV-Vis analysis. libretexts.org

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene chromophore. Typically, these include a strong absorption band (the E2 band) around 200-220 nm and a weaker, more structured band (the B band) around 250-280 nm, which arises from π → π* transitions. mdpi.comresearchgate.net The presence of the hydroxyl group and the ether oxygen may cause slight shifts in the position and intensity of these absorption maxima (λmax). mdpi.com

Chiroptical Spectroscopy for Stereochemical Analysis

Since this compound is a chiral molecule, chiroptical techniques are essential for the analysis of its stereochemistry. These methods measure the differential interaction of chiral molecules with left and right circularly polarized light. rsc.org

Circular Dichroism (CD) spectroscopy is a powerful tool for determining the absolute configuration of enantiomers. spectroscopyonline.com The CD spectrum of a chiral molecule will show positive or negative bands corresponding to its electronic transitions. The sign and intensity of these Cotton effects can often be correlated with a specific stereoisomer. For complex molecules, computational methods are frequently used in conjunction with experimental CD data to assign the absolute configuration.

The separation of enantiomers can be achieved through methods like chiral chromatography or enzymatic resolution. core.ac.uk Once separated, the chiroptical properties of each enantiomer can be measured to confirm their purity and assign their absolute stereochemistry. core.ac.ukmdpi.com

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral, non-racemic sample. mdpi.comencyclopedia.pub This technique is a powerful tool for establishing the absolute configuration of organic compounds. frontiersin.org Unlike its non-chiral counterpart, UV-Vis absorption spectroscopy, which provides identical spectra for both enantiomers of a chiral molecule, ECD spectra are opposite in sign for each enantiomer, making them uniquely suited for stereochemical assignments. encyclopedia.pub

The interpretation of ECD spectra is often achieved by comparing the experimental spectrum with those predicted by quantum-mechanical calculations, such as time-dependent density functional theory (TD-DFT). nih.gov This approach allows for the non-empirical determination of absolute configuration. nih.gov While specific experimental ECD data for this compound is not prominently available in the literature, studies on related isochromanone derivatives demonstrate the utility of this method. For instance, the absolute configuration of various fungal metabolites containing the isochromanone core has been successfully assigned by comparing experimental and calculated ECD data. researchgate.net

Table 1: Hypothetical ECD Data for this compound Enantiomers

This table illustrates the expected relationship between the ECD spectra of the (R)- and (S)-enantiomers of this compound based on the principles of the technique. The signs of the Cotton effects would be opposite for each enantiomer.

| Enantiomer | Expected Cotton Effect (λ, nm) | Sign |

| (R)-Isochroman-4-ol | ~270 (1Lb band) | Positive (+) |

| (R)-Isochroman-4-ol | ~220 (1La band) | Negative (-) |

| (S)-Isochroman-4-ol | ~270 (1Lb band) | Negative (-) |

| (S)-Isochroman-4-ol | ~220 (1La band) | Positive (+) |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the infrared analog of ECD, measuring the differential absorption of left- and right-circularly polarized radiation in the region of molecular vibrations. researchgate.net VCD spectroscopy is exceptionally sensitive to the three-dimensional arrangement of atoms and the mutual orientation of functional groups, providing detailed structural information. nih.gov Like ECD, the VCD spectra of enantiomers are mirror images of each other, making it a powerful method for determining the absolute configuration of chiral molecules in solution. researchgate.net

A significant advantage of VCD is that every fundamental vibrational mode in a chiral molecule is, in principle, VCD-active. This results in spectra rich with information across the entire mid-infrared range. For this compound, VCD would be particularly sensitive to the stereochemistry at C4 and the conformation of the dihydropyran ring. The stretching and bending vibrations of the C-O and O-H bonds of the alcohol group, as well as the C-H bonds on the chiral ring, would produce characteristic VCD signals.

The determination of absolute configuration via VCD relies heavily on the comparison of experimental spectra with theoretical spectra generated through ab initio calculations, most commonly using density functional theory (DFT). researchgate.net The strong dependence of VCD signals on molecular conformation means that computational studies must first identify all significantly populated conformers to generate an accurate, Boltzmann-averaged theoretical spectrum for comparison. nih.govmdpi.com This combined experimental and theoretical approach has become a reliable tool for the structural elucidation of complex natural products and other chiral molecules. mdpi.comresearchgate.net

Table 2: Key Vibrational Modes of this compound for VCD Analysis

This table highlights the vibrational modes that would be of primary interest in a VCD study of this compound for conformational and configurational analysis.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Information Provided |

| O-H Stretch | 3200 - 3600 | Intramolecular hydrogen bonding, conformation of the hydroxyl group. |

| C-H Stretches | 2850 - 3000 | Conformation of the dihydropyran ring. |

| C-O Stretch | 1000 - 1260 | Orientation of the hydroxyl group (axial vs. equatorial). |

| O-H Bend | 1330 - 1440 | Coupled with C-H bends, sensitive to local stereochemistry. |

Optical Rotation (OR) Measurements

Optical rotation is the macroscopic property of a chiral substance to rotate the plane of polarized light. nih.gov The measurement of the specific rotation, [α], at a defined wavelength (commonly the sodium D-line at 589 nm), temperature, and concentration is a fundamental characteristic of a chiral molecule. nih.gov The sign of the rotation (+ for dextrorotatory or - for levorotatory) and its magnitude are used to characterize enantiomers and determine enantiomeric purity.

While the specific rotation of the parent this compound is not widely documented, data for closely related derivatives provide valuable insight. In an enantioselective synthesis of isochroman systems, the optical rotation for an enantiomerically enriched sample of (+)-5,8-dimethoxy-isochroman-4-ol was measured. This measurement provides a concrete reference for the chiroptical properties of this class of compounds.

Table 3: Measured Optical Rotation for a Substituted this compound Derivative

This table presents the experimental optical rotation value reported for an enantiomerically pure derivative of this compound.

| Compound | Formula | Specific Rotation [α]D | Conditions |

| (+)-5,8-dimethoxy-isochroman-4-ol | C₁₁H₁₄O₄ | +28.0 | c=1 in CHCl₃ |

Photoelectron Spectroscopy (PES) for Electronic Structure and Pyrolysis Product Analysis

Photoelectron spectroscopy (PES) is a technique that measures the kinetic energies of electrons ejected from a sample upon ionization by high-energy radiation, such as UV light (UPS) or X-rays (XPS). khanacademy.orglibretexts.org The resulting spectrum provides direct information about the binding energies of electrons in the molecular orbitals, offering a powerful probe into the electronic structure of a molecule. libretexts.orgtandfonline.com For organic molecules like this compound, UPS is particularly useful for examining the energies of valence orbitals. libretexts.org

In addition to probing the electronic structure of stable molecules, PES is an invaluable tool for analyzing the products of gas-phase reactions, such as flash vacuum pyrolysis. researchgate.net By coupling a pyrolysis reactor to a photoelectron spectrometer, transient and stable products can be identified in real-time by their unique electronic fingerprints. nih.gov